![molecular formula C5H2BrN3S B1441227 3-Bromoisothiazolo[4,5-b]pyrazine CAS No. 907597-26-6](/img/structure/B1441227.png)
3-Bromoisothiazolo[4,5-b]pyrazine
Overview
Description
3-Bromoisothiazolo[4,5-b]pyrazine is a chemical compound with the linear formula C5H2BrN3S . It has a molecular weight of 216.06 and is typically stored in a dry environment at 2-8°C . The compound is usually in a solid or liquid physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrN3S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H . This indicates that the compound contains a bromine atom, a nitrogen-containing six-membered heterocyclic ring, and a sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.06 . It is typically stored in a dry environment at 2-8°C . The compound is usually in a solid or liquid physical form .Scientific Research Applications
1. Synthesis Methodologies
One area of research focuses on the synthesis of 3-Bromoisothiazolo[4,5-b]pyrazine derivatives. Ioannidou and Koutentis (2009) investigated the conversion of isothiazoles into pyrazoles, providing insights into the synthesis of similar compounds (Ioannidou & Koutentis, 2009). Additionally, Abdildinova et al. (2016) developed a novel solid-phase synthesis methodology for N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives (Abdildinova, Yang, & Gong, 2016).
2. Chemical Transformation and Structural Analysis
Research by Barclay et al. (1998) characterized the heterocyclic radical 1,2,5-thiadiazolo[3,4-b]-1,3,2-dithiazolo[3,4-b]pyrazin-2-yl, providing insights into the redox, magnetic, and structural properties of related compounds (Barclay et al., 1998). Zlotin, Bobrov, and Chunikhin (1999) developed a synthesis method for 3,7-disubstituted bisisothiazolo[4,5-b:4′,5′-e]pyrazines, contributing to the understanding of light-induced synthesis (Zlotin, Bobrov, & Chunikhin, 1999).
3. Pharmaceutical Applications
While avoiding specifics of drug use and dosage, it's notable that research into isothiazolo[4,5-b]pyrazine derivatives includes exploring their potential pharmacological properties. For example, Paronikyan et al. (2002) studied the synthesis and anticonvulsant activity of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives (Paronikyan et al., 2002).
Safety and Hazards
The safety information for 3-Bromoisothiazolo[4,5-b]pyrazine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Bromoisothiazolo[4,5-b]pyrazine are not available, research into pyrazine derivatives continues to be a promising field. These compounds have shown potential therapeutic value, especially in the area of cancer treatment . Further exploration of these compounds, including this compound, could lead to the development of new medications .
properties
IUPAC Name |
3-bromo-[1,2]thiazolo[4,5-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCJQWPCRDUHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719207 | |
Record name | 3-Bromo[1,2]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
907597-26-6 | |
Record name | 3-Bromoisothiazolo[4,5-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907597-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo[1,2]thiazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMOISOTHIAZOLO[4,5-B]PYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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